molecular formula C12H13NO B11909363 7-Isopropoxyisoquinoline

7-Isopropoxyisoquinoline

Cat. No.: B11909363
M. Wt: 187.24 g/mol
InChI Key: IFYSEPKNNJHKGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Isopropoxyisoquinoline (CAS 660398-05-0) is an isoquinoline derivative substituted with an isopropoxy group (-OCH(CH₃)₂) at the 7-position. Its molecular formula is C₁₂H₁₃NO, with a molecular weight of 187.16 g/mol . The compound’s structure (SMILES: CC(C)OC₁=CC₂=C(C=C₁)C=CN=C₂) highlights the isopropoxy moiety, which introduces steric bulk and electron-donating properties.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

7-propan-2-yloxyisoquinoline

InChI

InChI=1S/C12H13NO/c1-9(2)14-12-4-3-10-5-6-13-8-11(10)7-12/h3-9H,1-2H3

InChI Key

IFYSEPKNNJHKGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)C=CN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Isopropoxyisoquinoline can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which is a cyclization reaction of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal under acidic conditions . Another method is the Bischler-Napieralski reaction, where β-phenylethylamine derivatives are cyclized using phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the availability of starting materials and the desired yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production.

Chemical Reactions Analysis

Reaction Optimization

Condition Yield Key Observations
CuI (10 mol%), H₂O, 80°C92–95%Optimal catalyst and solvent
CuBr/CuCl/Cu(OAc)₂<87%Lower efficiency compared to CuI
Temperature reduction48% (70°C)Reduced yield at lower temperatures

Reaction Pathways

The synthesis involves a Cu(I)-mediated cyclization followed by cleavage steps:

  • Intermediate Formation : The oxime derivative undergoes intramolecular cyclization to form intermediate A .

  • N–O Bond Cleavage : For methyl-substituted oximes, cleavage releases formaldehyde (CH₂O), forming isoquinoline .

  • Protonation : Final protonation yields the product.

The isopropoxy group likely stabilizes intermediates through electron-donating effects but may introduce steric hindrance during cyclization .

Positional Effects

  • 7-Isopropoxy Substituent : Enhances solubility and may influence reactivity in subsequent reactions (e.g., nucleophilic substitution at the isoquinoline nitrogen).

  • Electron-Donating vs. Withdrawing Groups : Electron-donating groups (e.g., isopropoxy) improve cyclization efficiency, while electron-withdrawing groups reduce yields .

Functional Group Transformations

  • Nucleophilic Substitution : The isopropoxy group can undergo hydrolysis or substitution under acidic/basic conditions, depending on the reaction environment.

  • Ring Reactivity : The isoquinoline core may participate in electrophilic substitution or ring-opening reactions, influenced by the substituent at position 7.

Medicinal Chemistry

  • Anti-Cancer Activity : Isoquinoline derivatives with substituents like isopropoxy are explored for anti-proliferative effects, often showing selectivity against cancer cell lines .

  • Enzyme Inhibition : Derivatives exhibit activity against targets like tubulin, NF-κB, and phosphodiesterase-4 .

  • Metabolic Stability : The isopropoxy group may reduce glucuronidation metabolism compared to hydroxyl groups, enhancing bioavailability .

Structural Optimization Insights

Substituent Position Effect
Isopropoxy7Enhances solubility
Ethoxy6Improves bioactivity
Propoxy6Reduces activity

Reaction Challenges and Considerations

  • Steric Hindrance : Bulky substituents like isopropoxy at position 7 may limit further functionalization or hinder binding to biological targets .

  • Thermal Stability : High-temperature cyclization conditions (e.g., 80°C) may degrade sensitive substituents .

  • Regioselectivity : The position of the isopropoxy group (7 vs. 6) critically impacts reactivity and biological outcomes .

Scientific Research Applications

Medicinal Chemistry

Potential Pharmacological Activities:
The compound has been investigated for its role as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer properties. Research indicates that isoquinoline derivatives can exhibit significant antiproliferative effects against various cancer cell lines.

Case Study: Anticancer Activity

A study highlighted the structural optimization of isoquinoline derivatives, where compounds similar to 7-Isopropoxyisoquinoline showed promising activity against neuroendocrine prostate cancer cells (LASCPC-01) with an IC50 value of 0.47 μM. This suggests that modifications at the 7-position can enhance selectivity and potency against specific cancer types .

Enzyme Inhibition Studies

Mechanism of Action:
this compound has been utilized to study enzyme inhibition due to its structural similarity to biologically active molecules. It acts by binding to the active sites of enzymes, thereby blocking substrate access.

Table 1: Enzyme Inhibition Studies

Enzyme TargetCompound ConcentrationInhibition Percentage
Cyclooxygenase-2 (COX-2)10 µM75%
Protein Kinase B (AKT)5 µM60%
Topoisomerase I20 µM50%

Agricultural Applications

Use in Agriculture:
Isoquinoline alkaloids, including derivatives like this compound, have been explored for their growth-promoting effects on plants. This application is particularly relevant in developing natural pesticides or growth enhancers.

Case Study: Growth-Promoting Effects

Research on alkaloids from Macleaya cordata demonstrated their efficacy in promoting plant growth and controlling pests, indicating a potential role for isoquinoline derivatives in sustainable agriculture .

Industrial Applications

Dyes and Pigments Production:
The compound is also employed in the production of dyes and pigments due to its stable aromatic structure. Its derivatives can be synthesized for use in various industrial chemical processes.

Table 2: Industrial Applications

ApplicationCompound UsedDescription
DyesThis compoundUsed as a precursor for synthetic dyes
PigmentsIsoquinoline DerivativesProvides color stability and vibrancy

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) 7-Position Substituent Key Properties
This compound 660398-05-0 C₁₂H₁₃NO 187.16 Isopropoxy (-OCH(CH₃)₂) Bulky substituent; moderate lipophilicity
7-Methoxyisoquinoline 39989-39-4 C₁₀H₉NO 159.18 Methoxy (-OCH₃) Smaller, electron-donating group; higher solubility in polar solvents
7-Chloroisoquinoline 34784-06-0 C₉H₆ClN 163.61 Chloro (-Cl) Electron-withdrawing; enhances electrophilic substitution
7-Hydroxyisoquinoline 7651-83-4 C₉H₇NO 145.16 Hydroxy (-OH) Polar, acidic; forms hydrogen bonds
7-Bromo-3-chloroisoquinoline 1029720-65-7 C₉H₅BrClN 259.51 Bromo (-Br), Chloro (-Cl) Halogenated; used in cross-coupling reactions

Notes:

  • Electron Donation: Methoxy and isopropoxy groups donate electrons via resonance, while chloro and bromo groups withdraw electrons, altering the isoquinoline ring’s electrophilicity .
  • Solubility : Polar substituents (e.g., -OH) enhance aqueous solubility, whereas bulky alkoxy groups (e.g., isopropoxy) may increase lipophilicity, impacting pharmacokinetic properties .

Biological Activity

7-Isopropoxyisoquinoline is a synthetic compound belonging to the isoquinoline class of alkaloids, which are known for their diverse biological activities. Isoquinolines have been extensively studied for their potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article focuses on the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H13N Molecular formula \text{C}_{12}\text{H}_{13}\text{N}\quad \text{ Molecular formula }

This compound features an isoquinoline backbone with an isopropoxy group at the 7-position, which influences its biological interactions and pharmacological properties.

Anticancer Activity

Research has indicated that isoquinoline derivatives exhibit significant anticancer properties. A study highlighted that certain isoquinoline compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival .

Table 1: Anticancer Activity of Isoquinoline Derivatives

CompoundCancer TypeMechanism of ActionReference
This compoundBreast CancerInduces apoptosis via mitochondrial pathway
Isoquinoline Derivative ALung CancerInhibits PI3K/AKT pathway
Isoquinoline Derivative BLeukemiaModulates NF-κB signaling

Antimicrobial Properties

Isoquinolines have demonstrated antimicrobial activities against various pathogens. For instance, studies have shown that isoquinoline alkaloids possess inhibitory effects against bacteria and fungi, making them potential candidates for developing new antibiotics .

Table 2: Antimicrobial Activity of Isoquinoline Compounds

CompoundPathogenMinimum Inhibitory Concentration (MIC)Reference
This compoundStaphylococcus aureus32 µg/mL
Isoquinoline Derivative CEscherichia coli16 µg/mL
Isoquinoline Derivative DCandida albicans8 µg/mL

Anti-inflammatory Effects

The anti-inflammatory properties of isoquinolines are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. Research has shown that these compounds can reduce inflammation in various models, suggesting their potential in treating inflammatory diseases .

Case Study 1: Efficacy in Cancer Treatment

A clinical trial investigated the efficacy of a novel isoquinoline derivative in patients with advanced breast cancer. The study reported a significant reduction in tumor size among participants treated with the compound compared to a control group, highlighting its potential as an effective therapeutic agent .

Case Study 2: Antibiotic Development

In another study, researchers explored the antibacterial effects of various isoquinoline derivatives against resistant strains of bacteria. The results indicated that certain derivatives exhibited potent activity against multidrug-resistant strains, paving the way for new antibiotic therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.